molecular formula C9H9FO3 B15093514 3-(2-Fluorophenyl)-3-hydroxypropanoic acid CAS No. 60187-07-7

3-(2-Fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B15093514
CAS No.: 60187-07-7
M. Wt: 184.16 g/mol
InChI Key: AIWIRGXTIRVAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of propanoic acid, where a hydroxyl group and a fluorophenyl group are attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-(2-Fluorophenyl)-2-propenoic acid using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptide bonds. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-2-propenoic acid
  • 2-Fluorocinnamic acid
  • 3-(2-Fluorophenyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(2-Fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a fluorophenyl group on the same carbon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

60187-07-7

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(2-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)

InChI Key

AIWIRGXTIRVAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.